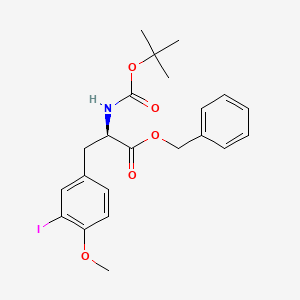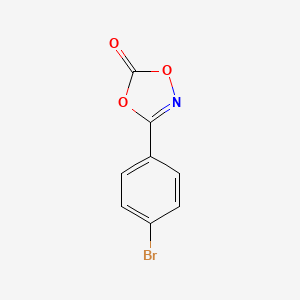![molecular formula C11H16O3 B13903346 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is an organic compound with a unique structure that includes a hydroxypropyl group, a methoxy group, and a methyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 5-methoxy-2-methylphenol with an appropriate alkylating agent, such as ®-2-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group, forming a hydrocarbon derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF with an appropriate electrophile.
Major Products
Oxidation: 3-[(2R)-2-oxopropyl]-5-methoxy-2-methylphenol.
Reduction: 3-[(2R)-2-propyl]-5-methoxy-2-methylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- 3-(2-Hydroxypropyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxyethyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxypropyl)-4-methoxy-2-methylphenol.
Uniqueness
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is unique due to its specific stereochemistry and functional group arrangement. The (2R)-configuration of the hydroxypropyl group can lead to different biological activities compared to its (2S)-enantiomer. Additionally, the presence of both methoxy and methyl groups on the phenol ring can influence the compound’s reactivity and interactions with other molecules .
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-9-5-10(14-3)6-11(13)8(9)2/h5-7,12-13H,4H2,1-3H3/t7-/m1/s1 |
InChIキー |
VOVNVNDGBNLJJB-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(C=C(C=C1O)OC)C[C@@H](C)O |
正規SMILES |
CC1=C(C=C(C=C1O)OC)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)

![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)

![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)





![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
